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molecular formula C8H15NO2 B067977 N-Methoxy-N-methylcyclopentanecarboxamide CAS No. 167303-65-3

N-Methoxy-N-methylcyclopentanecarboxamide

Cat. No. B067977
M. Wt: 157.21 g/mol
InChI Key: SHWIBMYQMRXLHI-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Cyclopentane carbonyl chloride (65 g, 0.49 mol) was added dropwise into a mixture of Et3N (180 mL, 1.3 mol) and N,O-dimethyl hydroxylamine hydrochloride (50 g, 0.52 mol) in anhydrous CH2Cl2 at 0° C. After the addition, the reaction mixture was allowed to stir at ambient temperature overnight. To the reaction mixture was added about 100 g of crushed ice followed 100 g of water. The mixture was separated, and the aqueous layer was extracted with CH2Cl2 (100 mL×2). The combined organic layers were washed with 1 N HCl, water, brine and dried over Na2SO4. The solvent was removed under reduced pressure to afford 61 g of desired product as oil in 78.8% of yield.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6](Cl)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.CCN(CC)CC.Cl.[CH3:17][NH:18][O:19][CH3:20].O>C(Cl)Cl>[CH3:20][O:19][N:18]([CH3:17])[C:6]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
CCN(CC)CC
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (100 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N HCl, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C1CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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